molecular formula C18H12F4N2O2 B3010472 Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate CAS No. 1207009-81-1

Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate

Cat. No. B3010472
CAS RN: 1207009-81-1
M. Wt: 364.3
InChI Key: QVBGAOIEVHDHNK-UHFFFAOYSA-N
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Description

The compound "Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate" is a fluorinated quinoline derivative. Fluorinated quinolines are of significant interest due to their potential applications in various fields, including medicinal chemistry and agrochemical research. These compounds often exhibit a wide spectrum of biological activities and can serve as key intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives can be achieved through various synthetic routes. For instance, a scalable synthetic access to quinoline derivatives substituted with fluorinated groups has been developed, which allows for the introduction of chemical diversity at the C3-position of the quinoline ring . Similarly, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one has been reported, demonstrating the versatility of fluorinated quinolines . Additionally, the synthesis of 8,9-difluoro-2-methyl-6-oxo-1,2-dihydropyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, an intermediate in quinolone antibacterials, highlights the importance of fluorinated intermediates in drug development .

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of fluorine atoms, which can significantly influence the chemical and physical properties of the molecule. The introduction of fluorine can enhance the molecule's stability, lipophilicity, and ability to form hydrogen bonds, which are crucial factors in drug-receptor interactions .

Chemical Reactions Analysis

Fluorinated quinolines can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of complex molecules. For example, the carboxylic function in bis(fluoroalkyl)quinoline derivatives can be derived to introduce chemical diversity . The reactivity of the [1,2,4]triazino ring in 8-fluoro-4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione has also been studied, demonstrating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are influenced by the presence of fluorine atoms. These properties include increased lipophilicity, which can improve membrane permeability, and the ability to engage in strong hydrogen bonding, which can enhance binding affinity to biological targets. The high electronegativity of fluorine also affects the acidity and basicity of adjacent functional groups, which can be exploited in drug design .

Scientific Research Applications

Agrochemical Research Applications

Quinoline derivatives, including those with substitutions similar to Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate, have been synthesized for potential applications in agrochemical research. A series of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates developed through scalable synthetic access serve as pivotal intermediates for post-functionalization, demonstrating the introduction of chemical diversity. These highly functionalized quinolines are considered for the development of new agrochemical ingredients, showcasing their potential in contributing to agricultural science and technology (Aribi et al., 2018).

Antibacterial Research

Studies on 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids have explored their synthesis and evaluation for antibacterial activity, indicating the pharmaceutical and biomedical relevance of fluoroquinoline derivatives in developing new antibacterial agents (Segawa et al., 1992).

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives are recognized as efficient fluorophores widely utilized in biochemistry and medicine for studying various biological systems. The research focuses on aminoquinolines due to their promising applications as potential antioxidants and radioprotectors, highlighting the compound's relevance in scientific investigations related to DNA fluorophores and their enhanced sensitivity and selectivity for biological applications (Aleksanyan & Hambardzumyan, 2013).

Radioligand Development for Imaging

N-[11C]methylated quinoline-2-carboxamides have been labeled as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This application underscores the compound's importance in medical imaging and diagnostics, facilitating the study of various physiological and pathological processes (Matarrese et al., 2001).

Antimycobacterial Agents

Research on novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids for their antimycobacterial properties indicates the compound's potential in addressing tuberculosis and multidrug-resistant bacterial strains. This area of study highlights the compound's significance in developing new treatments for infectious diseases (Murugesan et al., 2008).

properties

IUPAC Name

methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2/c1-26-17(25)15-9-14(12-6-3-7-13(19)16(12)24-15)23-11-5-2-4-10(8-11)18(20,21)22/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBGAOIEVHDHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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